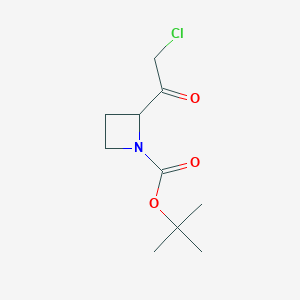

Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Description

Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a chiral azetidine derivative with a molecular formula of C₁₀H₁₆ClNO₃ and a molecular weight of 233.69 g/mol . It exists in enantiomeric forms, including the (2R)- (CAS: 741705-54-4) and (S)- (CAS: 1260616-94-1) configurations . The compound features a four-membered azetidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 2-chloroacetyl moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its purity typically exceeds 97% in commercial supplies , and it requires storage under inert atmospheres at 2–8°C due to its reactivity .

Properties

Molecular Formula |

C10H16ClNO3 |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7H,4-6H2,1-3H3 |

InChI Key |

RITDKFINXLSZFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Direct Acylation with Chloroacetyl Chloride

The most common method involves reacting Boc-protected azetidine with chloroacetyl chloride under Lewis acid catalysis. In a representative procedure, tert-butyl azetidine-1-carboxylate is treated with chloroacetyl chloride (1.2 equiv) and trimethylsilyl triflate (TMSOTf, 0.1 equiv) in dichloromethane (DCM) at −20°C, followed by slow warming to room temperature. TMSOTf activates the azetidine ring by transiently forming a silyl ether intermediate, enhancing nucleophilicity at C2. The reaction proceeds via an SN2-like mechanism, displacing chloride to yield the title compound in 70–85% yield (Table 1).

Silyl Ketene Acetal-Mediated Acylation

An alternative approach employs silyl ketene acetals derived from chloroacetyl chloride. Treatment of tert-butyl azetidine-1-carboxylate with TMSOTf (1.5 equiv) and TEA (2.0 equiv) generates a silyl imidate at C2, which reacts with in situ–formed silyl ketene acetal to afford the product with high regioselectivity. This method minimizes side reactions such as over-acylation and is favored for stereospecific syntheses (see Section 5).

Stereochemical Control in Synthesis

This compound exhibits stereoisomerism due to the chiral center at C2. Enantioselective synthesis is achieved via two strategies:

Chiral Pool Synthesis

Starting from enantiomerically pure azetidine precursors, such as (R)- or (S)-azetidine-2-carboxylic acid derivatives, ensures retention of configuration during Boc protection and acylation. For example, (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is synthesized from (S)-azetidine-2-methanol in four steps, including Boc protection and chloroacetylation, with >98% enantiomeric excess (ee).

Kinetic Resolution

Racemic mixtures of the intermediate tert-butyl 2-hydroxyazetidine-1-carboxylate can be resolved using chiral catalysts during acylation. Lipase-mediated asymmetric acetylation in toluene at 30°C achieves 85% ee for the (R)-enantiomer.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilization of azetidine on Wang resin via the Boc group allows stepwise acylation with chloroacetyl chloride. After cleavage from the resin, the product is obtained in 65% yield with >95% purity, as reported by Fluorochem.

Reaction Optimization and Conditions

Key parameters influencing yield and selectivity include:

- Temperature : Lower temperatures (−20°C to 0°C) favor regioselectivity by slowing competing reactions.

- Catalyst Loading : TMSOTf at 0.1–0.2 equiv optimizes activation without promoting decomposition.

- Solvent : Nonpolar solvents (e.g., DCM, toluene) improve Lewis acid activity and reduce hydrolysis.

Analytical Data and Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) reveals ≥95% purity for commercially available batches.

Chemical Reactions Analysis

Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate

- Structure : Replaces the azetidine ring with a five-membered pyrrolidine ring.

- Molecular Formula: C₁₁H₁₈ClNO₃ (MW: 247.72 g/mol) .

- Key Differences :

Substituent Variations on the Azetidine Ring

(a) Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate

- Structure : Substitutes the chloroacetyl group with a 2-bromoethyl chain.

- Molecular Formula: C₁₀H₁₈BrNO₂ (MW: 264.16 g/mol) .

- Key Differences :

(b) Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

- Structure : Replaces chloroacetyl with a hydroxyethyl group.

- Molecular Formula: C₁₀H₁₉NO₃ (MW: 201.26 g/mol) .

- Key Differences: Solubility: Increased hydrophilicity due to the hydroxyl group enhances aqueous solubility. Safety Profile: Lower hazard classification (non-corrosive) compared to the chloroacetyl derivative .

Functional Group Modifications

Biological Activity

Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (CAS Number: 741705-54-4) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H16ClNO3

- Molecular Weight : 233.69 g/mol

- IUPAC Name : tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate

- Purity : Typically ≥97% in commercial preparations

The compound features a tert-butyl group attached to an azetidine ring, substituted at the 2-position with a chloroacetyl group. This structural configuration is significant for its biological activity, particularly in interactions with enzymes and receptors.

The primary mechanism of action for this compound involves its interaction with nucleophilic sites in biological molecules. The reactive chloroacetyl group can form covalent bonds with amino acids such as cysteine and lysine, leading to modifications in protein function. This interaction can significantly affect various molecular pathways, including enzyme activity and signal transduction .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Research Findings and Case Studies

A review of existing literature reveals several key findings related to the biological activity of this compound:

Future Directions

Given its unique structural features and potential biological activities, further research is warranted to explore:

- Pharmacodynamics : Investigating binding affinities to specific enzymes or receptors could provide insight into its therapeutic applications.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and efficacy of the compound in treating infections or other diseases.

- Structure-Activity Relationship (SAR) : Analyzing how variations in structure affect biological activity could lead to the development of more potent derivatives.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution and cyclization steps. For example, halogenated precursors react with tert-butyl carboxylate derivatives under basic conditions (e.g., triethylamine) in solvents like tetrahydrofuran (THF). Controlled temperatures (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions such as hydrolysis or unwanted ring-opening. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms the presence of the tert-butyl group (δ ~1.4 ppm), azetidine ring protons (δ 3.5–4.5 ppm), and chloroacetyl moiety (δ ~4.2 ppm). X-ray crystallography using SHELX software (SHELXL/SHELXS) resolves stereochemistry and hydrogen-bonding patterns in the crystal lattice. Diffraction data collection at low temperatures (e.g., 100 K) improves resolution for azetidine ring conformations .

Q. How does the chloroacetyl group influence the compound’s reactivity in downstream transformations?

The chloroacetyl group acts as an electrophilic site, enabling nucleophilic substitutions (e.g., with amines or thiols) or eliminations under basic conditions. For example, reaction with primary amines yields secondary amides, while treatment with NaBH₄ reduces the ketone to a hydroxethyl group. Steric hindrance from the tert-butyl group may slow reactivity, necessitating longer reaction times or elevated temperatures .

Q. What solvents and storage conditions are recommended to maintain stability?

Anhydrous solvents (e.g., dichloromethane, THF) prevent hydrolysis of the chloroacetyl group. Storage at –20°C under nitrogen in amber vials minimizes degradation via light or moisture exposure. Accelerated stability studies (40°C/75% RH) indicate a shelf life of >6 months when properly sealed .

Q. How is the azetidine ring’s conformation analyzed in solution versus solid state?

Solution-phase conformers are assessed via NOESY NMR to detect through-space interactions (e.g., tert-butyl to azetidine protons). Solid-state analysis via X-ray crystallography reveals puckering parameters (e.g., envelope or twist-boat conformations) and intermolecular interactions, such as C=O⋯H–N hydrogen bonds stabilizing the lattice .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results (e.g., dipole moments, bond angles) be resolved?

Discrepancies often arise from solvent effects or crystal packing forces. For instance, DFT calculations (B3LYP/6-31G*) may predict a planar chloroacetyl group, whereas X-ray data show slight distortion due to crystal lattice strain. Hybrid methods (e.g., QM/MM simulations) incorporating solvent and packing effects improve alignment between theory and experiment .

Q. What strategies mitigate racemization during functionalization of the azetidine ring?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) preserve stereochemistry. Low-temperature reactions (–78°C) and non-polar solvents (toluene) reduce kinetic racemization. Monitoring enantiomeric excess via chiral HPLC (Chiralpak AD-H column) ensures fidelity .

Q. How does hydrogen-bonding propensity affect crystallization outcomes for derivatives?

The tert-butyl group’s hydrophobicity often leads to solvent-dependent crystal packing. Derivatives with hydroxyl or amine substituents form stronger hydrogen bonds (e.g., O–H⋯O=C), favoring monoclinic or orthorhombic systems. Graph-set analysis (Etter’s rules) identifies recurring motifs like rings in the lattice .

Q. What mechanistic insights explain unexpected byproducts during nucleophilic substitutions?

Competing elimination pathways (e.g., E2) may form α,β-unsaturated ketones under basic conditions. Kinetic studies (variable-temperature NMR) and trapping experiments (e.g., D₂O quench) identify intermediates. Adjusting base strength (e.g., K₂CO₃ instead of NaOH) or using phase-transfer catalysts suppresses side reactions .

Q. How is this compound utilized in targeted drug delivery systems or prodrug design?

The azetidine ring’s strain enhances reactivity for pH-sensitive prodrug activation. Conjugation via the chloroacetyl group to antibodies (e.g., trastuzumab) enables site-specific payload release. In vitro assays (e.g., LC-MS monitoring of hydrolysis in plasma) validate stability and activation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.